3-Methyl-1,5-pentanediol
CAS No.: 4457-71-0
Cat. No.: VC21182351
Molecular Formula: C6H14O2
Molecular Weight: 118.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4457-71-0 |
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Molecular Formula | C6H14O2 |
Molecular Weight | 118.17 g/mol |
IUPAC Name | 3-methylpentane-1,5-diol |
Standard InChI | InChI=1S/C6H14O2/c1-6(2-4-7)3-5-8/h6-8H,2-5H2,1H3 |
Standard InChI Key | SXFJDZNJHVPHPH-UHFFFAOYSA-N |
SMILES | CC(CCO)CCO |
Canonical SMILES | CC(CCO)CCO |
Introduction
Chemical Structure and Properties
Molecular Structure
3-Methyl-1,5-pentanediol, also known as 3-methylpentane-1,5-diol or 1,5-dihydroxy-3-methylpentane, has a molecular weight of 118.17 g/mol . Its structure consists of a pentane chain with hydroxyl groups at positions 1 and 5, and a methyl group attached to the carbon at position 3. The IUPAC name for this compound is 3-methylpentane-1,5-diol .
Physical Properties
3-Methyl-1,5-pentanediol is a colorless clear liquid at room temperature with specific physical characteristics that make it valuable for industrial applications. These properties are summarized in Table 1.
Table 1: Physical Properties of 3-Methyl-1,5-pentanediol
The high water solubility (1000 g/L) indicates the compound's hydrophilic nature, which is consistent with its diol structure containing two hydroxyl groups. The relatively low vapor pressure suggests minimal volatility at room temperature, making it suitable for applications where low evaporation rates are desired.
Chemical Properties
3-Methyl-1,5-pentanediol contains two primary hydroxyl groups, which makes it reactive in various chemical transformations. The compound can undergo typical alcohol reactions such as oxidation, reduction, and substitution . The pKa value is reported to be 14.78±0.10 (predicted) , indicating that it is a weak acid, as expected for alcohols. The compound is hygroscopic and should be stored under inert gas to prevent moisture absorption .
Production Methods
Industrial Synthesis
The primary method for industrial production of 3-Methyl-1,5-pentanediol involves the hydrogenation of 2-hydroxy-4-methyltetrahydropyran in the presence of a hydrogenation catalyst . This process is carried out under specific conditions to ensure high yield and purity of the product.
According to patent information (US7560601B2), the hydrogenation reaction is conducted in the presence of a basic compound to suppress the generation of by-products . The reaction typically employs catalysts such as Raney nickel or other suitable hydrogenation catalysts .
The process can be described by the following steps:
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Preparation of 2-hydroxy-4-methyltetrahydropyran (also known as 4-methyloxan-2-ol)
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Hydrogenation of 2-hydroxy-4-methyltetrahydropyran using a hydrogenation catalyst (e.g., Raney nickel)
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Addition of a basic compound (e.g., sodium hydroxide) to prevent the formation of by-products
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Purification of the final product to achieve the desired purity
The reaction conditions typically involve moderate temperatures and pressures, and the reaction is usually carried out in a suitable solvent system . The yield and purity of the final product depend on various factors, including the quality of the starting materials, catalyst activity, reaction conditions, and purification methods employed.
Laboratory Preparation
In laboratory settings, 3-Methyl-1,5-pentanediol can be prepared through similar hydrogenation reactions but on a smaller scale. The choice of catalyst and reaction conditions may vary depending on the available resources and desired purity of the product. The laboratory synthesis typically follows the same general approach as the industrial process but may include modifications to accommodate laboratory-scale equipment and safety considerations.
Applications and Uses
Industrial Applications
3-Methyl-1,5-pentanediol has diverse applications in various industries due to its unique properties. Some of the notable industrial applications include:
Polymer Industry
The compound serves as a valuable raw material for the synthesis of various polymers, including polyesters and polyurethanes . Its bifunctional nature, with two hydroxyl groups, makes it suitable for condensation polymerization reactions. The resulting polymers often exhibit enhanced flexibility, durability, and resistance to environmental factors.
Coatings and Adhesives
It is extensively used in the formulation of coatings, adhesives, and sealants, where it contributes to properties such as flexibility, durability, and adhesion . The growing demand in the coatings and adhesives sector is one of the primary drivers for the market growth of 3-Methyl-1,5-pentanediol.
Solvent Applications
The compound functions as a solvent in various industrial processes due to its low volatility and high compatibility with different materials . Its high boiling point and low vapor pressure make it suitable for applications where slow evaporation is desired.
Intermediate in Chemical Synthesis
It serves as an intermediate in the synthesis of various chemicals, including lactones and other specialty chemicals . The compound's reactivity and functional groups make it a versatile building block in organic synthesis.
Research Applications
In research settings, 3-Methyl-1,5-pentanediol is utilized in several fields:
Organic Synthesis
It is employed as a reagent in the preparation of lactones from diols using molecular oxygen oxidant and hydrotalcite-supported gold nanoparticles catalysts under mild conditions . This application demonstrates the compound's utility in catalytic transformations.
Polymer Chemistry
Researchers use it to develop novel polymers with specific properties. For example, it can be used to create polyesters containing carbon-carbon double bonds through polycondensation reactions with unsaturated cyclic anhydrides, leading to materials with unique characteristics.
Medicinal Chemistry
The compound can be used in the synthesis of enantioenriched saturated aza-heterocycles by reacting with various amines in the presence of an iridium catalyst. These heterocycles have potential applications in pharmaceutical development due to their biological activities.
Market Analysis and Trends
The market for 3-Methyl-1,5-pentanediol is experiencing significant growth, driven by increasing demand in various sectors. According to market research reports, the 3-Methyl-1,5-pentanediol market is expected to grow at a CAGR of 9.7% during the forecast period, indicating robust prospects for future development .
Table 2: Market Segmentation of 3-Methyl-1,5-pentanediol
Segment | Categories | Application Areas |
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Type | Purity ≥98%, Purity ≥99% | Various industrial applications |
Application | Solvent, Intermediate | Chemical synthesis, coatings, adhesives |
Region | North America, Europe, Asia-Pacific, Latin America, Middle East & Africa | Global market distribution |
Key factors driving market growth include:
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Increasing demand in the coatings and adhesives sector
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Rising focus on eco-friendly and high-performance chemicals
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Growing investments in research and development
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Expanding applications in various industries
Regional analysis indicates that North America and Europe are anticipated to dominate the market, collectively accounting for approximately 45% of the total market share, while the Asia-Pacific region, particularly China, is expected to witness the highest growth rate, potentially capturing around 40% of the market share .
Derivatives and Related Compounds
Structural Analogs
Several structural analogs of 3-Methyl-1,5-pentanediol exist, including:
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1,5-Pentanediol (without the methyl group)
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2-Methyl-1,5-pentanediol (methyl group at position 2)
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2-Ethyl-3-methyl-1,5-pentanediol (additional ethyl group at position 2)
These analogs differ in their physical and chemical properties, leading to different applications and behaviors in various systems.
Derivatives
Various derivatives of 3-Methyl-1,5-pentanediol have been synthesized for specific applications:
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3-Methyl-1,5-pentanediyl diacrylate: Used in polymer chemistry, particularly in UV-curable coatings and adhesives
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Adipic acid 3-methyl-1,5-pentanediol diester: Functions as a plasticizer in polymer formulations
These derivatives expand the utility of 3-Methyl-1,5-pentanediol in various industrial applications, particularly in the polymer and materials science fields.
Future Prospects and Research Directions
The growing demand for 3-Methyl-1,5-pentanediol across various industries presents opportunities for further research and development. Future prospects include:
Development of More Efficient Production Methods
Research efforts are focused on enhancing the efficiency of synthesis methods, reducing costs, and minimizing environmental impact . This includes exploring alternative catalysts, reaction conditions, and process intensification techniques to improve yield and selectivity.
Exploration of New Applications
There is ongoing research to discover novel applications for this compound, particularly in emerging industries and technologies. Potential areas include advanced materials, specialty coatings, and pharmaceutical intermediates.
Sustainable Chemistry
With the increasing emphasis on sustainability, there is a trend towards developing eco-friendly processes involving 3-Methyl-1,5-pentanediol, in line with green chemistry principles. This includes exploring bio-based routes for production and developing applications that contribute to environmental sustainability.
Innovation in Product Formulations
Companies like Eastman Chemical and Dow are actively participating in the market, focusing on eco-friendly alternatives and specialty chemicals that utilize 3-Methyl-1,5-pentanediol . These innovations aim to address specific industry challenges and customer needs.
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